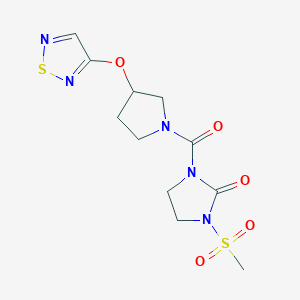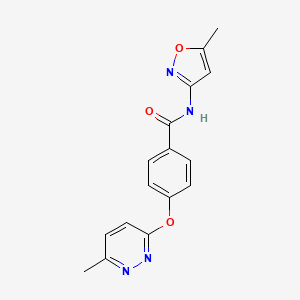
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide, also known as MIB-1, is a small molecule inhibitor that has been extensively studied in scientific research. MIB-1 is a potent inhibitor of the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway is important in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer.
Mécanisme D'action
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide inhibits the activity of B-Raf by binding to the ATP-binding site of the protein kinase domain. This prevents the phosphorylation of downstream targets in the MAPK/ERK signaling pathway, which ultimately leads to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the MAPK/ERK signaling pathway, N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide as a research tool is its specificity for B-Raf. This allows researchers to selectively inhibit the activity of B-Raf without affecting other proteins in the MAPK/ERK signaling pathway. However, one limitation of N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of future directions for research involving N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide. One area of interest is the development of combination therapies that include N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide and other targeted inhibitors. Another area of interest is the development of N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide analogs that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer effects of N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide.
Méthodes De Synthèse
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 4-((6-methylpyridazin-3-yl)oxy)aniline to form the final product, N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide.
Applications De Recherche Scientifique
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide has been extensively studied in scientific research for its potential as an anti-cancer agent. Preclinical studies have shown that N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide can inhibit the growth of cancer cells in vitro and in vivo. N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to be particularly effective in inhibiting the growth of melanoma cells, which frequently harbor activating mutations in the B-Raf gene.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-3-8-15(19-18-10)22-13-6-4-12(5-7-13)16(21)17-14-9-11(2)23-20-14/h3-9H,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJMQRRLYCWMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-amino-2-(2-methylpropyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2621949.png)
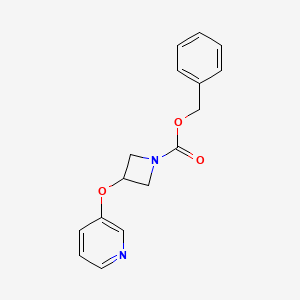
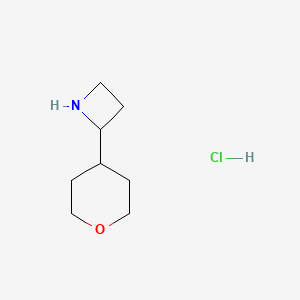
![N-(5-Methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2621953.png)
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)

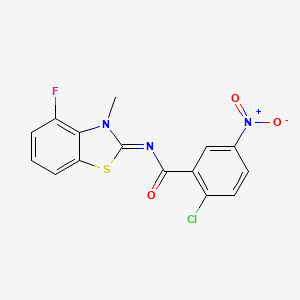
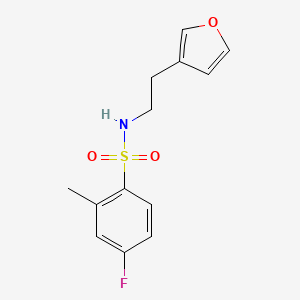
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile](/img/structure/B2621961.png)

![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide](/img/structure/B2621964.png)
